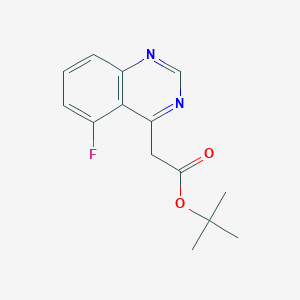
3-(2-Methyl-6-quinolyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876626 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes several functional groups that contribute to its versatility and effectiveness in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876626 typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final product. These reactions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32876626 is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the output. Advanced techniques such as crystallization and distillation are employed to purify the compound and achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876626 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving MFCD32876626 typically require specific reagents such as acids, bases, and transition metal catalysts. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876626 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32876626 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: MFCD32876626 is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD32876626 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-(2-methylquinolin-6-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H10N2O/c1-9-2-3-10-8-11(13(16)6-7-14)4-5-12(10)15-9/h2-5,8H,6H2,1H3 |
Clé InChI |
JESCNMDERDMVKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


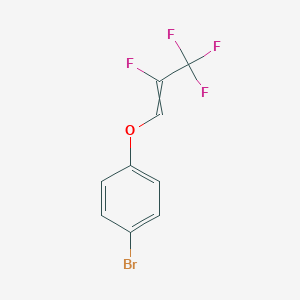

![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
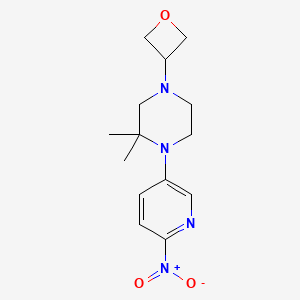
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
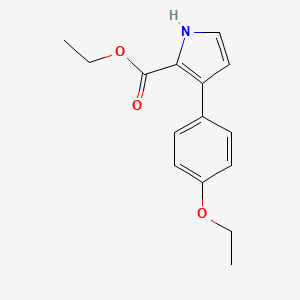
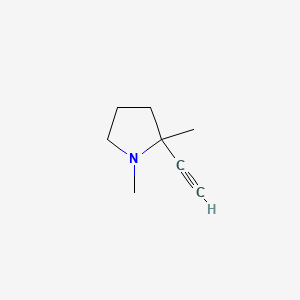

![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)
